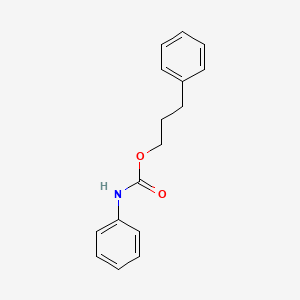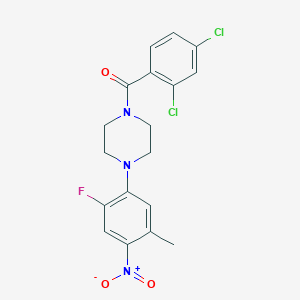![molecular formula C17H22N2O4 B4882115 N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1-butanamine oxalate](/img/structure/B4882115.png)
N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1-butanamine oxalate
説明
N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1-butanamine oxalate, also known as PBP or Pyrrolidinobutyrophenone, is a chemical compound that belongs to the class of psychoactive substances known as cathinones. It is a synthetic derivative of cathinone, which is a naturally occurring stimulant found in the khat plant. PBP has gained increasing attention in the scientific community due to its potential applications in research and medicine.
作用機序
The exact mechanism of action of N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1-butanamine oxalate is not fully understood, but it is believed to act primarily through the modulation of neurotransmitter systems in the brain. N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1-butanamine oxalate has been shown to increase the release of dopamine, serotonin, and norepinephrine, which may contribute to its stimulant and euphoric effects.
Biochemical and Physiological Effects:
N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1-butanamine oxalate has been found to have a wide range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature, which may pose a risk for individuals with pre-existing cardiovascular conditions. N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1-butanamine oxalate has also been found to cause hyperactivity, agitation, and aggression in animal studies.
実験室実験の利点と制限
N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1-butanamine oxalate has several advantages for use in laboratory experiments. It is a stable and easily synthesized compound that can be obtained in high purity. N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1-butanamine oxalate is also highly selective for dopamine, serotonin, and norepinephrine transporters, making it a useful tool for studying the role of these neurotransmitters in the brain.
However, there are also limitations to the use of N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1-butanamine oxalate in laboratory experiments. Its effects on the brain are complex and may vary depending on the dose and route of administration. N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1-butanamine oxalate may also have potential toxic effects on the brain and other organs, which must be carefully considered when designing experiments.
将来の方向性
There are several potential future directions for research involving N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1-butanamine oxalate. One area of interest is the development of novel treatments for psychiatric disorders such as depression and anxiety. N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1-butanamine oxalate has been shown to have antidepressant and anxiolytic effects in animal studies, and further research is needed to determine its potential therapeutic applications in humans.
Another area of interest is the development of new drugs that target dopamine, serotonin, and norepinephrine transporters. N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1-butanamine oxalate has been found to be a highly selective and potent inhibitor of these transporters, and further research may lead to the discovery of new compounds with improved efficacy and safety profiles.
Conclusion:
In conclusion, N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1-butanamine oxalate, or N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1-butanamine oxalate, is a synthetic derivative of cathinone that has gained increasing attention in the scientific community due to its potential applications in research and medicine. Its mechanism of action involves the modulation of neurotransmitter systems in the brain, and it has a wide range of biochemical and physiological effects. While there are limitations to its use in laboratory experiments, N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1-butanamine oxalate has several potential future directions for research, including the development of novel treatments for psychiatric disorders and the discovery of new drugs that target dopamine, serotonin, and norepinephrine transporters.
科学的研究の応用
N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1-butanamine oxalate has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a high affinity for dopamine and serotonin transporters, which are involved in the regulation of mood and behavior. N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1-butanamine oxalate has also been found to act as a potent inhibitor of norepinephrine reuptake, which may contribute to its stimulant properties.
特性
IUPAC Name |
oxalic acid;N-[(1-phenylpyrrol-2-yl)methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2.C2H2O4/c1-2-3-11-16-13-15-10-7-12-17(15)14-8-5-4-6-9-14;3-1(4)2(5)6/h4-10,12,16H,2-3,11,13H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHGUJWPNGZLSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CN1C2=CC=CC=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl-(1-phenyl-1H-pyrrol-2-ylmethyl)-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4882050.png)

![1-(2-methylbenzyl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4882066.png)
![1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4882072.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4882075.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(4-methylphenoxy)propanamide](/img/structure/B4882082.png)

![1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4882093.png)

![3-benzyl-5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882105.png)
![3-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4882106.png)
![4-{3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine](/img/structure/B4882110.png)
![9-(benzylthio)-8-ethyl-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B4882122.png)
![{4-[(2,4-dinitrophenyl)amino]phenyl}(phenyl)methanone](/img/structure/B4882127.png)